Glyceryl ferulate

Description

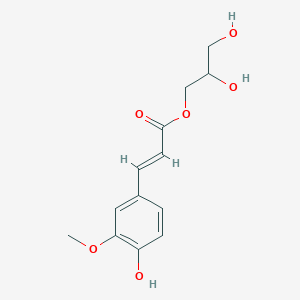

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c1-18-12-6-9(2-4-11(12)16)3-5-13(17)19-8-10(15)7-14/h2-6,10,14-16H,7-8H2,1H3/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRAHTFDPBQKIM-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC(CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OCC(CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316445 | |

| Record name | Glyceryl ferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120601-69-6 | |

| Record name | Glyceryl ferulate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120601-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl ferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, 2,3-dihydroxypropyl ester, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Glyceryl ferulate can be synthesized through the transesterification of ethyl ferulate with glycerol. One efficient method involves using a vacuum-rotary evaporation strategy with the following conditions: 15 mmol glycerol, 1.5 mmol ethyl ferulate, and 170 mg Candida antarctica lipase at 60°C for 10 hours under a vacuum of 10 mm Hg . The immobilized lipase can be reused multiple times, making this method both efficient and cost-effective.

Industrial Production Methods

In industrial settings, this compound is typically produced using enzymatic synthesis due to the mild reaction conditions and high specificity of enzymes. The use of immobilized enzymes, such as Candida antarctica lipase, allows for continuous production and easy recovery of the enzyme, enhancing the overall efficiency of the process .

Chemical Reactions Analysis

Key Systems and Conditions:

Mechanistic Insights :

-

Immobilized enzymes enhance stability and reusability, with Chitopearl BCW3003-supported A. niger esterase retaining >90% activity after five cycles .

-

Vacuum systems improve yields by removing byproducts (e.g., ethanol) during transesterification .

Kinetic Parameters of Enzymatic Reactions

Kinetic studies reveal substrate affinity and reaction rates for this compound synthesis:

Kinetic Data for Bacillus subtilis Lipase-Catalyzed Reactions :

| Substrate | Kₘ (mmol) | Vₘₐₓ (mmol/(min·g)) |

|---|---|---|

| Ferulic acid + glycerol | 69.37 | 0.387 |

| This compound + linoleic acid | 3.46 | 1.02 |

-

Higher Vₘₐₓ for feruloyl glyceryl linoleate synthesis indicates preferential esterification of linoleic acid over glycerol.

Oxidation and Side Reactions

This compound undergoes oxidation due to its phenolic moieties, while side reactions occur under acidic conditions:

Oxidation Pathways:

-

DPPH radical scavenging : this compound exhibits 70–90% antioxidant activity, comparable to α-tocopherol .

-

Thermal degradation : At >80°C, decomposition products include vanillin and ferulic acid derivatives .

Acid-Catalyzed Side Reactions:

-

In ionic liquid systems (e.g., [Bmim]HSO₄), β-sitosterol ferulate synthesis produces disitosterol ether as a byproduct via dehydration .

Product Distribution in Transesterification

Reaction conditions significantly influence mono-, di-, and tri-acylated products:

Glycerol-Dependent Product Formation :

| Glycerol (mmol) | F1-MAG (%) | F2-DAG (%) | F1-DAG/F2-TAG (%) |

|---|---|---|---|

| 0 | 6 | 2 | 23 |

| 1 | 15 | 12 | 42 |

| 5 | 9 | 18 | 9 |

F1-MAG : monoferuloyl-sn-glycerol; F2-DAG : diferuloyl-sn-diglycerol; F2-TAG/F1-DAG : mixed acylated species.

-

Excess glycerol shifts products toward mono- and di-esters due to nucleophilic competition.

Industrial-Scale Optimization

Response surface methodology (RSM) and Box-Behnken designs optimize reaction parameters:

Case Study: Novozym® 435-Catalyzed Esterification :

| Parameter | Optimal Value | Molar Conversion |

|---|---|---|

| Temperature | 92.2°C | 93.2% |

| Enzyme loading | 1831 PLU | |

| Stirring speed | 92.4 rpm |

Key Finding : High-temperature solvent-free systems (>90°C) maintain enzymatic activity, enabling scalable production with >90% conversion over five batches .

Stability and Storage

Post-reaction storage affects product composition:

Scientific Research Applications

Synthesis of Glyceryl Ferulate

This compound can be synthesized through various methods, including:

- Enzymatic Synthesis : Utilizing immobilized enzymes such as lipases (e.g., Candida antarctica lipase) to catalyze the transesterification of ferulic acid with glycerol under mild conditions. This method is preferred for its specificity and efficiency .

- Chemical Synthesis : Involves the direct condensation of ferulic acid with glycerol, often using pectinase or other esterases to enhance water solubility and yield .

Table 1: Synthesis Methods

| Method | Enzyme Used | Conditions | Yield |

|---|---|---|---|

| Enzymatic | Candida antarctica lipase | 60°C, under vacuum | High |

| Chemical | Pectinase PL "Amano" | Glycerol/0.1 M acetate buffer, pH 4.0 | Moderate |

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is attributed to its ability to donate hydrogen atoms to neutralize free radicals. This property makes it a candidate for protecting biological systems from oxidative stress.

Case Study: Antioxidant Activity in Palm Oil

A study demonstrated that blending this compound with palm oil enhanced the oil's free radical scavenging activity compared to untreated palm oil. This suggests potential applications in food preservation and health supplements .

UV Protection

Due to its UV-absorbing capabilities, this compound is utilized in cosmetic formulations as a natural sunscreen agent. It helps protect skin cells from UV-induced damage, making it a valuable ingredient in skincare products .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Its mechanism involves inhibiting pro-inflammatory cytokines and pathways associated with inflammation .

Antiviral Activity

Emerging studies have shown that this compound and its derivatives exhibit antiviral properties against various viruses, including SARS-CoV-2. In silico studies suggest that it may inhibit viral replication by targeting specific viral proteins .

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's. The compound's antioxidant properties may help mitigate neuronal damage caused by oxidative stress .

Table 2: Summary of Applications

| Application | Mechanism of Action | Potential Benefits |

|---|---|---|

| Antioxidant | Scavenges free radicals | Reduces oxidative stress |

| UV Protection | Absorbs UV radiation | Protects skin from sun damage |

| Anti-inflammatory | Inhibits cytokine production | Alleviates inflammation |

| Antiviral | Inhibits viral replication | Potential treatment for viral infections |

| Neuroprotective | Protects neurons from oxidative damage | May aid in neurodegenerative disease treatment |

Mechanism of Action

Glyceryl ferulate exerts its effects primarily through its antioxidant activity. The phenolic hydroxyl group in the ferulic acid moiety can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. Additionally, this compound can absorb UV radiation, protecting skin cells from UV-induced damage . The molecular targets and pathways involved include the scavenging of reactive oxygen species (ROS) and the inhibition of oxidative stress-related signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Ferulate Derivatives

Structural and Functional Overview

Ferulate derivatives differ in their alcohol moieties, influencing solubility, bioavailability, and biological activity. Below is a comparative analysis of GF and key analogues:

Table 1: Comparison of Glyceryl Ferulate with Similar Compounds

Key Findings from Comparative Studies

SARS-CoV-2 Main Protease (Mpro) Inhibition

- This compound : Exhibits a binding energy of -7.0 kcal/mol, lower than β-sitosteryl ferulate (-7.81 kcal/mol) but superior to oleyl ferulate (-5.17 kcal/mol). Its FA moiety interacts with the S1 subsite near Cys145, while the glycerol tail occupies S4/S2 subsites .

- β-Sitosteryl Ferulate : The most potent inhibitor (-7.81 kcal/mol), with its sterol moiety blocking the S4/S1 subsites and forming hydrogen bonds with catalytic residues (His41, Thr25) .

Antioxidant Activity

- Ferulic Acid : Strongest ABTS radical scavenger due to free hydroxyl groups. Esters like GF and ethyl ferulate show reduced activity but improved stability .

- β-Sitosteryl/Cycloartenyl Ferulate : Suppress intracellular ROS at levels comparable to α-tocopherol, leveraging both sterol and FA moieties for membrane protection .

- Tocopheryl Ferulate : Combines FA's antioxidant capacity with vitamin E's lipid solubility, enhancing protection in lipid-rich environments .

Biological Activity

Glyceryl ferulate (GF) is an ester derived from ferulic acid and glycerol, known for its diverse biological activities. This compound has garnered attention due to its potential applications in nutraceuticals, pharmaceuticals, and cosmetic formulations. This article explores the biological activity of this compound, highlighting its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, along with relevant case studies and research findings.

This compound is synthesized through the esterification of ferulic acid with glycerol. Various enzymatic methods have been explored for this synthesis, such as using immobilized enzymes like pectinase from Aspergillus niger, which has shown efficiency in producing GF with high yield under optimized conditions . The synthesis can also be conducted using environmentally friendly methods that minimize waste and improve product yield .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. It scavenges free radicals and protects cells from oxidative stress, which is crucial in preventing cellular damage associated with aging and various diseases. In vitro studies have demonstrated that GF can effectively reduce oxidative stress markers in human skin cells, suggesting its potential as a protective agent in cosmetic formulations .

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It inhibits pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In a study focused on skin inflammation, GF reduced the expression of inflammatory markers in keratinocytes exposed to UV radiation, showcasing its potential for use in dermatological products .

3. Antimicrobial Activity

This compound has been evaluated for its antimicrobial activity against various pathogens. Its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli has been documented, making it a candidate for natural preservatives in food and cosmetic industries .

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

4. Anticancer Properties

Emerging studies suggest that this compound may have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Research indicates that GF can modulate signaling pathways involved in cancer progression, making it a promising candidate for further investigation in cancer therapeutics .

Case Study 1: this compound in Skin Care

A clinical trial assessed the effects of topical application of GF on photoaged skin. Participants showed significant improvement in skin elasticity and hydration levels after 12 weeks of treatment with a formulation containing this compound compared to a placebo group .

Case Study 2: Cardioprotective Effects

In an animal model study, GF was administered to rats subjected to induced myocardial infarction. Results indicated reduced infarct size and improved cardiac function post-treatment, attributed to the compound's antioxidant properties .

Q & A

Q. What validated methodologies are recommended for synthesizing glyceryl ferulate, and how are they experimentally verified?

this compound synthesis typically employs enzymatic or solvent-free approaches. For enzymatic synthesis, immobilized ferulic acid esterase or lipases (e.g., from Candida antarctica) are used under controlled pH and temperature, with reaction progress monitored via HPLC . Solvent-free systems utilizing ultrasound irradiation or microwave-assisted reactions improve yield and reduce byproducts, validated through thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) for structural confirmation . Reproducibility requires strict adherence to enzyme activity units, substrate ratios, and reaction kinetics.

Q. Which analytical techniques are essential for characterizing this compound purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection at 320 nm is standard for quantifying feruloyl esters, while gas chromatography-mass spectrometry (GC-MS) identifies volatile derivatives . NMR (¹H and ¹³C) confirms esterification sites, with purity assessed via melting point analysis and differential scanning calorimetry (DSC). Method validation must include linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and intra-day precision (RSD < 5%) .

Q. How should researchers design in vitro assays to evaluate this compound’s antioxidant activity?

Use standardized assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, with dose-response curves (0.1–100 µM) and ascorbic acid as a positive control. Cell-based models (e.g., human dermal fibroblasts) require pretreatment with this compound (24–72 hours) followed by oxidative stress induction (H₂O₂ or UV irradiation). Data normalization to cell viability (MTT assay) and statistical analysis (one-way ANOVA with post-hoc Dunnett’s test) are critical .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported antioxidant efficacy of this compound across studies?

Contradictions often arise from variability in assay conditions (e.g., pH, solvent polarity) or cell model selection. Meta-analyses should stratify data by experimental parameters (e.g., IC₅₀ values under standardized DPPH conditions) and apply multivariate regression to identify confounding variables . For cell studies, ensure consistent passage numbers (e.g., 4th–6th passage fibroblasts) and exposure durations (e.g., 72 hours for maximal effect) .

Q. How can researchers optimize this compound’s bioavailability in topical formulations?

Utilize central composite design (CCD) to optimize lipid-based nanoparticles (e.g., solid lipid nanoparticles with tripalmitin and poloxamer 188). Variables include drug-to-lipid ratio (1:5–1:20), surfactant concentration (0.5–2% w/v), and homogenization speed (10,000–20,000 rpm). Evaluate encapsulation efficiency (>80%) via ultrafiltration and in vitro release profiles (Franz diffusion cells) .

Q. What protocols ensure robust photostability and thermal degradation studies for this compound?

Follow ICH Q1B guidelines for photostability testing: expose samples to 1.2 million lux hours of visible light and 200 W/m² UV (320–400 nm) in controlled chambers. For thermal degradation, use accelerated conditions (40°C ± 2°C, 75% RH ± 5% RH) over 6 months. Quantify degradation products via LC-MS and apply Arrhenius kinetics to predict shelf-life .

Q. How do synergistic interactions between this compound and other antioxidants affect experimental outcomes?

Design combination studies using checkerboard assays or isobolographic analysis to quantify synergy (combination index < 1). For example, co-administer this compound with α-tocopherol (1:1 molar ratio) in lipid peroxidation models (e.g., linoleic acid emulsion). Statistical validation requires dose-response surface modeling and 95% confidence intervals for interaction effects .

Q. What advanced statistical methods address variability in this compound’s bioactivity data?

Apply mixed-effects models to account for batch-to-batch variability in synthesis. For time-course studies (e.g., fibroblast proliferation inhibition), use repeated-measures ANOVA with Greenhouse-Geisser correction. Principal component analysis (PCA) identifies outliers in high-throughput screening datasets .

Methodological Considerations

- Reproducibility : Document synthesis protocols with exact enzyme lots (e.g., Sigma-Aldrich Lipase B) and solvent purity grades (HPLC vs. analytical grade) .

- Data Reporting : Adhere to Beilstein Journal guidelines: report triplicate measurements ± SD, include raw data in supplementary materials, and avoid duplicative figures .

- Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for experimental design transparency and animal welfare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.